methyl 4-[(2-methylbenzyl)oxy]benzoate
Description
Methyl 4-[(2-methylbenzyl)oxy]benzoate is an aromatic ester featuring a benzoate core substituted with a 2-methylbenzyloxy group at the para-position (C4) of the benzene ring. This compound is structurally related to protected benzyloxyphenols and benzyloxybenzoates, which are critical intermediates in pharmaceutical synthesis, natural product chemistry, and materials science . Its synthesis typically involves the reaction of methyl 2,4-dihydroxybenzoate with 2-methylbenzyl chloride under alkaline conditions, followed by purification via column chromatography and recrystallization .
The compound’s crystal structure reveals a dihedral angle of 67.18° between its two aromatic rings (benzene and 2-methylbenzyl groups), stabilized by intramolecular O–H···O hydrogen bonding and intermolecular C–H···π interactions . These structural features contribute to its utility in liquid crystal synthesis, where rigid, rod-like molecular geometries are essential for mesophase formation .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
methyl 4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-15-9-7-13(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3 |
InChI Key |
QEISUXPNTVIFQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-methylbenzyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(2-methylbenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
methyl 4-[(2-methylbenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(2-methylbenzyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Methyl 4-(Benzyloxy)-2-hydroxybenzoate
- Key Differences : Lacks the methyl substituent on the benzyl group (C2 position), reducing steric hindrance and altering intermolecular interactions.
- Applications : Widely used in liquid crystal synthesis due to its planar aromatic system and hydrogen-bonding capacity .
- Synthesis : Prepared via benzyl chloride instead of 2-methylbenzyl chloride, yielding a less sterically crowded product .
Methyl 4-[(4-Cyanobenzyl)oxy]benzoate
- Key Differences: Substitution with a cyano group (–CN) on the benzyl ring enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions .
- Applications: Used as a precursor for amidoximes and other bioactive molecules, leveraging the cyano group’s versatility in further functionalization .
Methyl 2-((4,6-Dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate
- Key Differences: Contains a pyrimidinyloxy group and methoxyiminoethyl substituent, which confer herbicidal activity (e.g., pyriminobac-methyl) .
- Applications : Primarily agricultural, targeting acetyl-CoA carboxylase inhibition in weeds .
Benzoate Esters with Varied Ester Groups
Haloxyfop-Methyl
Diclofop-Methyl
- Structure: Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate .
- Key Differences: Dichlorophenoxy substituents improve binding to plant auxin receptors, disrupting cell elongation.
Phenacyl Benzoate Derivatives
2-(4-Bromophenyl)-2-oxoethyl 4-Methylbenzoate
- Key Differences : Features a phenacyl (2-oxoethyl) group instead of a benzyloxy group, enabling photolytic cleavage of the ester bond .
- Applications : Serves as a photo-removable protecting group for carboxylic acids in organic synthesis .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : The 2-methyl group in this compound introduces steric hindrance, reducing rotational freedom compared to unsubstituted benzyloxy analogs. This enhances thermal stability in liquid crystal applications .
- Reactivity Trends: Electron-withdrawing groups (e.g., –CN in methyl 4-[(4-cyanobenzyl)oxy]benzoate) increase susceptibility to nucleophilic attack, whereas electron-donating groups (e.g., –OCH₃ in pyriminobac-methyl) improve herbicidal activity via enhanced membrane permeability .
- Hydrogen Bonding: Intramolecular H-bonding in this compound stabilizes its crystal lattice, a feature absent in non-hydroxylated analogs like haloxyfop-methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
